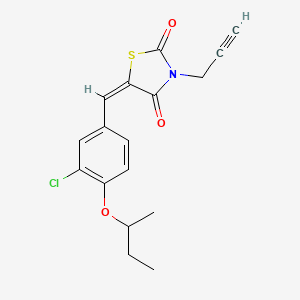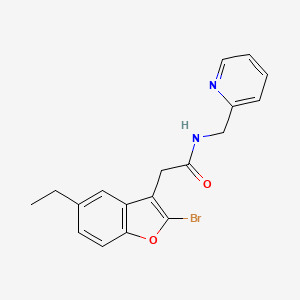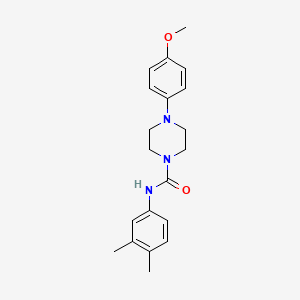
1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine, also known as CFP-DKP, is a chemical compound that has gained significance in scientific research due to its potential as a neuroprotective agent.
Mécanisme D'action
1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine exerts its neuroprotective effects through multiple mechanisms. It has been shown to inhibit the production of reactive oxygen species and to upregulate antioxidant enzymes, which reduces oxidative stress and inflammation. This compound has also been found to activate the PI3K/Akt signaling pathway, which promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors such as BDNF and NGF, which promote the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which can contribute to neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in vitro and in vivo. Additionally, this compound has been found to be stable under various conditions, which makes it suitable for use in long-term experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are several potential future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to determine its efficacy in animal models of neurodegenerative diseases. Finally, research could focus on the potential use of this compound in combination with other neuroprotective agents to enhance its therapeutic effects.
Méthodes De Synthèse
1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine can be synthesized using a multi-step process involving the reaction of 2-chloro-4-fluorobenzoyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including acylation and deprotection, to yield the final product.
Applications De Recherche Scientifique
1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been studied extensively for its potential as a neuroprotective agent. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to enhance the survival and proliferation of neural stem cells, which could be useful in regenerative medicine.
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-13-4-3-5-18(14(13)2)22-8-10-23(11-9-22)19(24)16-7-6-15(21)12-17(16)20/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETQZGOIAALEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5463549.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)

![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5463583.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463587.png)

![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5463595.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)
![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)

![2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B5463640.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5463648.png)

